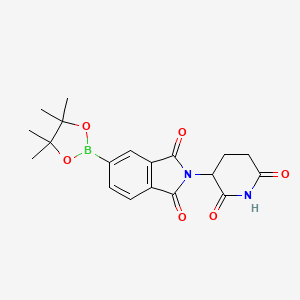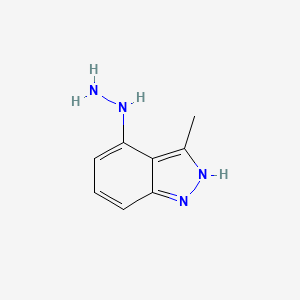
4-Hydrazinyl-3-methyl-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinyl-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-3-methyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-nitrobenzylidenehydrazine with hydrazine under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction time. Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydrazinyl-3-methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .
Aplicaciones Científicas De Investigación
4-Hydrazinyl-3-methyl-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydrazinyl-3-methyl-1H-indazole involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular pathways, leading to apoptosis in cancer cells or inhibition of viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Indole: Another heterocyclic compound with a similar structure but different biological activities.
Benzimidazole: Shares the benzene ring but has a different nitrogen arrangement.
Pyrazole: Contains a five-membered ring with two nitrogen atoms but lacks the fused benzene ring.
Uniqueness
4-Hydrazinyl-3-methyl-1H-indazole is unique due to its specific hydrazinyl and methyl substitutions, which confer distinct chemical reactivity and biological activity compared to other indazole derivatives .
Propiedades
Fórmula molecular |
C8H10N4 |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
(3-methyl-2H-indazol-4-yl)hydrazine |
InChI |
InChI=1S/C8H10N4/c1-5-8-6(10-9)3-2-4-7(8)12-11-5/h2-4,10H,9H2,1H3,(H,11,12) |
Clave InChI |
MGGRYKASOVBGMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NN1)C=CC=C2NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




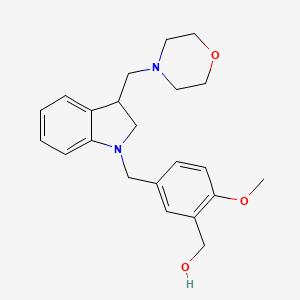

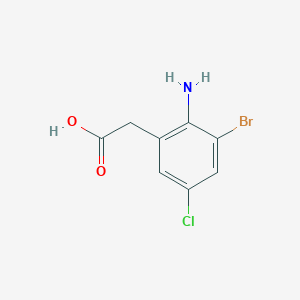
![3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13115343.png)

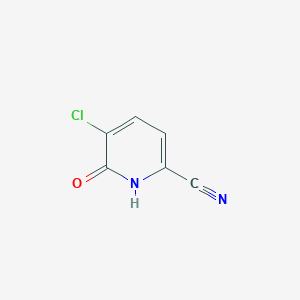
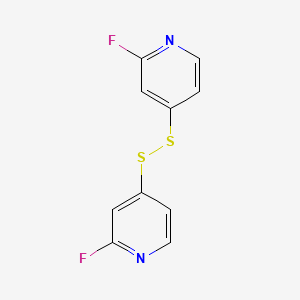
![2,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B13115363.png)
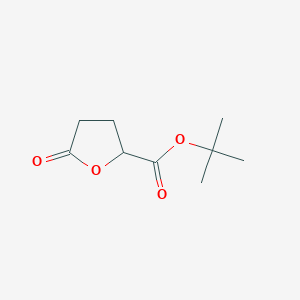

![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13115377.png)
